molecular formula C9H17N B2781352 Spiro[4.4]nonan-2-amine CAS No. 1894946-27-0

Spiro[4.4]nonan-2-amine

Cat. No.: B2781352
CAS No.: 1894946-27-0
M. Wt: 139.242
InChI Key: LKYKLTYURHMHGS-UHFFFAOYSA-N
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Description

Spiro[44]nonan-2-amine is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single nitrogen atom at the spiro centerThe molecular formula of Spiro[4.4]nonan-2-amine is C9H17N, and it has a molecular weight of 139.24 g/mol .

Mechanism of Action

Target of Action

Spiro[4.4]nonan-2-amine primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that open to allow ions to pass through the neuron’s membrane, triggering a response.

Mode of Action

The compound interacts with its targets, the nAChRs, by binding to them This binding can alter the receptor’s configuration, influencing its ability to open or close

Biochemical Pathways

The interaction of this compound with nAChRs affects various biochemical pathways. The most significant of these is likely the pathway involving the transmission of signals in the nervous system . By influencing the function of nAChRs, this compound can affect the propagation of these signals, potentially leading to various downstream effects.

Pharmacokinetics

The pharmacokinetics of Spiro[4It’s known that the compound is a quaternary ammonium salt, which are generally soluble in water . This solubility can influence the compound’s bioavailability and its ability to cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with nAChRs. In some cases, the compound has been found to have analgesic effects, potentially due to its influence on signal transmission in the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water can affect its distribution in the body and its ability to reach its targets . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and its interaction with nAChRs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.4]nonan-2-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a cyclohexanone derivative can yield the desired spirocyclic amine.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The compound is then purified through techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.4]nonan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted spirocyclic compounds .

Scientific Research Applications

Spiro[4.4]nonan-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: this compound is used in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with a different ring size and functional groups.

    Spiro[5.5]undecane:

    Spiro[3.3]heptane: A smaller spirocyclic compound with distinct chemical properties.

Uniqueness: Spiro[4.4]nonan-2-amine is unique due to its specific ring size and the presence of an amine group at the spiro center. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

spiro[4.4]nonan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYKLTYURHMHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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